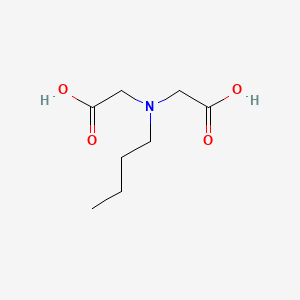
2,2'-(Butylazanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Butylazanediyl)diacetic acid is a chemical compound with the molecular formula C₈H₁₉NO₄. It is known for its role as a chelating agent, which means it can form stable complexes with metal ions. This property makes it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butylazanediyl)diacetic acid typically involves the reaction of butylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Butylazanediyl)diacetic acid follows a similar synthetic route but with optimized conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or distillation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butylazanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2’-(Butylazanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to study metal-ligand interactions.
Biology: Employed in biochemical assays to remove metal ions that can interfere with biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in water treatment processes to sequester metal ions and prevent scale formation.
Mechanism of Action
The mechanism of action of 2,2’-(Butylazanediyl)diacetic acid involves the formation of stable chelate complexes with metal ions. The nitrogen and oxygen atoms in the molecule coordinate with the metal ions, forming a ring structure that stabilizes the metal ion and prevents it from participating in unwanted reactions. This chelation process is crucial in applications such as water treatment and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions compared to 2,2’-(Butylazanediyl)diacetic acid.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.
Uniqueness
2,2’-(Butylazanediyl)diacetic acid is unique due to its specific structure, which provides a balance between stability and reactivity. Its butyl group offers hydrophobic characteristics, making it suitable for applications where both hydrophilic and hydrophobic interactions are required.
Properties
CAS No. |
33494-68-7 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[butyl(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-9(5-7(10)11)6-8(12)13/h2-6H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
WWVBXWRCQNSAKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















